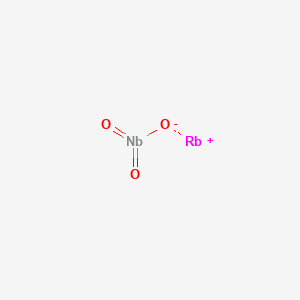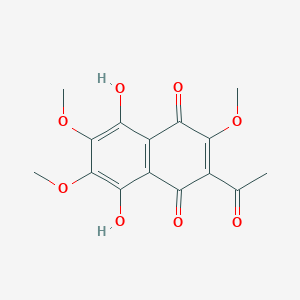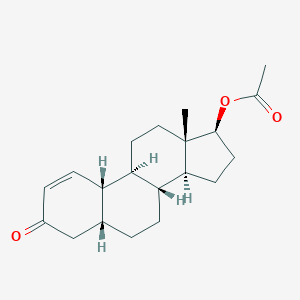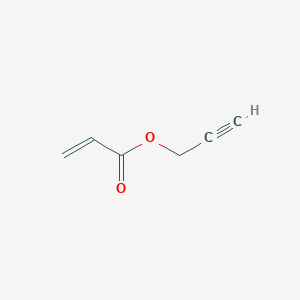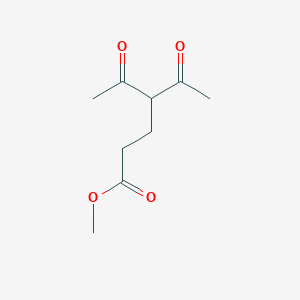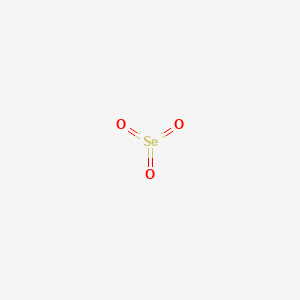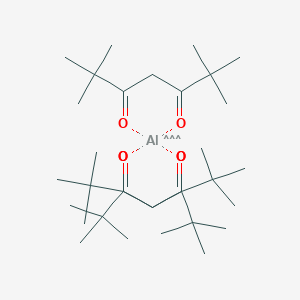
Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Al(thd)3 is a compound with applications in the field of chemistry, particularly in coordination compounds and material sciences. It has been extensively studied for its unique properties and applications.
Synthesis Analysis
The synthesis of Al(thd)3 involves complex chemical processes. These compounds have been synthesized and characterized using techniques like NMR, UV-visible spectroscopy, X-ray diffraction, and mass spectrometry (Richeter, Thion, van der Lee, & Leclercq, 2006).
Molecular Structure Analysis
The molecular structure of Al(thd)3 has been determined through methods like gas-phase electron diffraction, quantum chemical (DFT) calculations, and X-ray crystallography. These studies reveal that Al(thd)3 has a coordination polyhedron best described as a slightly distorted octahedron (Belova, Dalhus, Girichev, Giricheva, Haaland, Kuzmima, & Zhukova, 2011).
Applications De Recherche Scientifique
-
2D all-organic perovskites: potential use in 2D electronics
- Application Summary : The research focuses on synthesizing all-organic two-dimensional perovskites, which holds promise for both fundamental science and potential applications .
- Methods of Application : The team proposed an innovative approach: synthesizing all-organic perovskites in the form of 2D layers instead of 3D crystals .
- Results : This breakthrough opens up a new field of 2D all-organic perovskites, which could be applied in wide-ranging fields such as solar cells, lighting, and catalysis .
-
Discovering Alloys with Exceptional Fracture Resistance
- Application Summary : The research focuses on discovering a refractory alloy that exhibits an unprecedented fracture toughness at very low temperatures .
- Methods of Application : The researchers used a multidisciplinary approach that involves synthesis and experiments to determine mechanical properties and detailed characterization using electron microscopy .
- Results : The findings showed that the alloy could retain strength and fracture toughness at a wide range of temperatures because of its ability to form kink bands .
-
Advances of Aluminum Alloys: Innovation and Application Potential
- Application Summary : The research focuses on the redesigning of common aluminum alloys to meet high market demands related to material and property quality .
- Methods of Application : The redesigning of the chemical composition of high-strength aluminum alloys has become significant for safety-critical structural components in numerous industries .
- Results : Aluminum alloys are widely used in various industries due to their low density, high specific strength, high processability, anti-erosion and -corrosion properties, increased conductivity, eco-friendly nature, and recyclability .
-
Advances in Aluminum: Present and Future Challenges
- Application Summary : The research focuses on the development of lightweight materials with enhanced properties suitable for various engineering applications .
- Methods of Application : Industrial wastes such as fly ash (FA) and S-glass-fibres (GF) were used as reinforcement materials for high-strength alloy, i.e., Al 7005 .
- Results : The research work is focused on meeting the stringent demand to develop lightweight materials with enhanced properties suitable for various engineering applications .
-
Marriage of Synthetic Biology and 3D Printing Produces Programmable Living Materials
- Application Summary : The research focuses on creating new types of materials that can grow, repair themselves, and even respond to their environment .
- Methods of Application : Researchers have 3D printed a bioink containing plant cells that were then genetically modified, producing programmable materials .
- Results : Applications could someday include biomanufacturing and sustainable construction .
-
Viewpoint: How Widening Measures Could Be Improved in the Next Framework Research Programme
- Application Summary : The research focuses on how to improve widening measures in the next framework research programme .
- Methods of Application : Teaming projects set up under Horizon Europe are intended to help Widening countries in central and eastern Europe that have less developed research systems to modernize existing R&D centres, or to build new ones .
- Results : A long-term strategy and long term support is needed to ensure these lighthouse institutes stay active, competitive and attractive in their regions and beyond .
Safety And Hazards
Propriétés
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGDHMCMRAAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60AlO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)- | |
CAS RN |
14319-08-5 |
Source


|
| Record name | NSC174884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

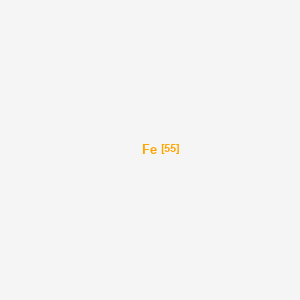
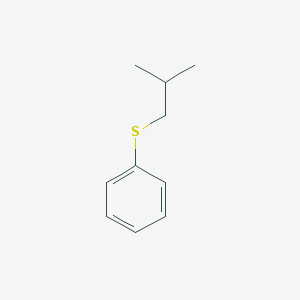
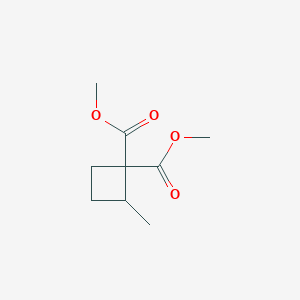

![Cytidine,[5-3H]](/img/structure/B77100.png)
